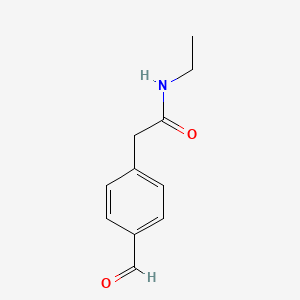
N-Ethyl-2-(4-formylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-(4-formylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features an acetamide group bonded to an ethyl group and a benzene ring substituted with a formyl group in the para position . This compound is known for its stability, solubility, and reactivity, making it suitable for various applications in research and industry .
Preparation Methods
The preparation of N-Ethyl-2-(4-formylphenyl)acetamide involves several steps:
Halogenation Reaction: A compound (VIII) undergoes halogenation with a halogenating agent to form compound (VII).
Hydrolysis: Compound (VII) is hydrolyzed to yield compound (VI).
Esterification: Compound (VI) undergoes esterification with compound (V) to produce compound (IV).
Amine Transesterification: Compound (IV) reacts with ethylamine or its salt (compound III) to form compound (II).
Oxidation: Compound (II) is oxidized to produce this compound.
This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .
Chemical Reactions Analysis
N-Ethyl-2-(4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-2-(4-formylphenyl)acetamide has several applications in scientific research:
Pharmaceuticals: It serves as a building block for synthesizing various drugs, particularly those targeting neurological diseases, inflammation, and infections.
Chemical Research: It is used as a reagent and intermediate in organic synthesis, enabling the exploration of new synthetic pathways and the development of innovative chemical processes.
Materials Science:
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and the ethyl group on the acetamide moiety enhance the compound’s stability and biological activity . These structural features contribute to its ability to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
N-Ethyl-2-(4-formylphenyl)acetamide can be compared with other similar compounds, such as:
N-Ethyl-4-formyl-benzeneacetamide: Similar structure but with different substituents on the benzene ring.
N-Acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-ethyl-2-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
LCWMIEKBFLXXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















